molecular formula C16H13BrN2O B14185913 2-Bromo-3-(2-phenylethyl)quinazolin-4(3H)-one CAS No. 923018-91-1

2-Bromo-3-(2-phenylethyl)quinazolin-4(3H)-one

Cat. No.: B14185913
CAS No.: 923018-91-1
M. Wt: 329.19 g/mol
InChI Key: UVNSPXQQZAOXAG-UHFFFAOYSA-N
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Description

2-bromo-3-phenethylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-phenethylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinazolinone precursor and a brominating agent.

    Bromination: The precursor undergoes bromination to introduce the bromine atom at the 2-position.

    Phenethylation: The brominated intermediate is then reacted with a phenethyl group under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Using large reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-phenethylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-3-phenethylquinazolin-4(3H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-bromoquinazolin-4(3H)-one: Lacks the phenethyl group.

    3-phenethylquinazolin-4(3H)-one: Lacks the bromine atom.

    2-chloro-3-phenethylquinazolin-4(3H)-one: Has a chlorine atom instead of bromine.

Uniqueness

2-bromo-3-phenethylquinazolin-4(3H)-one is unique due to the presence of both the bromine atom and the phenethyl group, which may confer distinct chemical and biological properties compared to its analogs.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

CAS No.

923018-91-1

Molecular Formula

C16H13BrN2O

Molecular Weight

329.19 g/mol

IUPAC Name

2-bromo-3-(2-phenylethyl)quinazolin-4-one

InChI

InChI=1S/C16H13BrN2O/c17-16-18-14-9-5-4-8-13(14)15(20)19(16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

UVNSPXQQZAOXAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2Br

Origin of Product

United States

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